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molecular formula C2H7NO B8655462 1-Methoxymethanamine CAS No. 57830-25-8

1-Methoxymethanamine

Cat. No. B8655462
M. Wt: 61.08 g/mol
InChI Key: KZRAAPTWXAMZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071595B2

Procedure details

To a stirred solution of isonicotinic acid (20.0 g, 162 mmol) in DCM (400 mL) were added HATU (92.6 g, 243 mmol), N-methoxy methylamine (17.24 g, 178 mmol) and TEA (68.7 mL, 487 mmol) at RT under nitrogen atmosphere. The reaction mixture was then stirred at RT for 12 h. The reaction mixture was diluted with water and the aqueous layer was extracted with DCM (3×500 mL). The combined organic extracts were washed with water (150 mL), brine (150 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography eluting with 30-40% EtOAc in Hexane to afford to afford N-methoxy-N-methylisonicotinamide (15.0 g, 55%) as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
92.6 g
Type
reactant
Reaction Step One
Quantity
17.24 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
68.7 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.CN([C:13]([O:17][N:18]1N=NC2C=CC=N[C:19]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.COCN>C(Cl)Cl.O>[CH3:13][O:17][N:18]([CH3:19])[C:1](=[O:9])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
Quantity
92.6 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
17.24 g
Type
reactant
Smiles
COCN
Name
TEA
Quantity
68.7 mL
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (3×500 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (150 mL), brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
The crude material was purified via silica gel column chromatography
WASH
Type
WASH
Details
eluting with 30-40% EtOAc in Hexane
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CON(C(C1=CC=NC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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